molecular formula C30H38ClN7O3 B8055494 Cep-37440 CAS No. 1609103-92-5

Cep-37440

Katalognummer: B8055494
CAS-Nummer: 1609103-92-5
Molekulargewicht: 580.1 g/mol
InChI-Schlüssel: BCSHRERPHLTPEE-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) with IC50 values of 2.3 nM and 3.5 nM for FAK and ALK, respectively . It decreases cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) .


Molecular Structure Analysis

The molecular formula of this compound is C30H38ClN7O3 . The InChIKey is BCSHRERPHLTPEE-NRFANRHFSA-N . The CAS Registry number is 1391712-60-9 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 580.12 . It is soluble in DMSO at 30 mg/ml .

Wissenschaftliche Forschungsanwendungen

  • The Effects of CEP-37440 on Inflammatory Breast Cancer Cells : A 2016 study explored the effects of this compound, a dual inhibitor of focal adhesion kinase 1 (FAK1) and anaplastic lymphoma kinase (ALK), on human IBC cell lines and preclinical models. This compound was found to decrease the proliferation of IBC cell lines by blocking the autophosphorylation kinase activity of FAK1. The study demonstrated the potential effectiveness of this compound against some IBC cells expressing phospho-FAK1 (Tyr 397), suggesting the possibility of using this compound in combination therapies (Salem et al., 2016).

  • This compound as a Dual Inhibitor of ALK and FAK1 : Another study in 2015 investigated the dual inhibitor properties of this compound against ALK and FAK1. The research found that this compound effectively reduced the proliferation of IBC cells in vitro and in vivo, particularly those expressing high levels of phospho-FAK (Tyr397). This study further supports the potential of this compound as a therapeutic agent against IBC (Salem et al., 2015).

  • ALK-FAK Inhibitor this compound : A definition paper from 2020 described this compound as an orally available dual kinase inhibitor of ALK and FAK. It highlighted that the inhibition of these kinases by this compound disrupts signal transduction pathways, potentially inhibiting tumor cell growth in cells overexpressing ALK and FAK. This paper underscores the relevance of this compound in the context of tumor biology, particularly in cancers where ALK and FAK are dysregulated (Definitions, 2020).

Wirkmechanismus

CEP-37440 works by inhibiting the kinase activities of FAK and ALK. It blocks the autophosphorylation kinase activity of FAK1 (Tyr 397), which leads to a decrease in cell proliferation .

Zukünftige Richtungen

Currently, CEP-37440 is undergoing clinical trials as a promising cancer therapy . It has shown effectiveness in preclinical models of FC-IBC02, SUM190, and KPL4 . Future research may focus on further clinical trials and exploring its potential in treating other types of cancer.

Biochemische Analyse

Biochemical Properties

CEP-37440 interacts with FAK1 and ALK, two key enzymes involved in cell signaling pathways . It inhibits the autophosphorylation kinase activity of FAK1 (Tyr 397), which is a crucial step in the activation of this enzyme . The compound’s interaction with these enzymes affects their function and alters the biochemical reactions they are involved in .

Cellular Effects

This compound has been shown to decrease the proliferation of certain cancer cell lines, such as the IBC cell lines FC-IBC02, SUM190, and KPL4 . It achieves this by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397), thereby inhibiting the signaling pathways that promote cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of FAK1 and ALK . By blocking the autophosphorylation kinase activity of FAK1 (Tyr 397), this compound prevents the activation of this enzyme and disrupts the downstream signaling pathways that it regulates . This leads to a decrease in cell proliferation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the growth of breast tumor xenografts . After 7 weeks of treatment with a dosage of 55 mg/kg bid, the tumor growth inhibition was observed to be between 23% and 79.7% .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as an inhibitor of FAK1 and ALK, it is likely that it interacts with the metabolic pathways regulated by these enzymes .

Subcellular Localization

Given that it targets FAK1, a cytoplasmic tyrosine kinase that localizes to focal adhesions , it can be inferred that this compound may also localize to these areas within the cell.

Eigenschaften

IUPAC Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHRERPHLTPEE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025939
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391712-60-9
Record name CEP-37440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-37440
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEP-37440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cep-37440
Reactant of Route 2
Reactant of Route 2
Cep-37440
Reactant of Route 3
Reactant of Route 3
Cep-37440
Reactant of Route 4
Reactant of Route 4
Cep-37440
Reactant of Route 5
Reactant of Route 5
Cep-37440
Reactant of Route 6
Reactant of Route 6
Cep-37440

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.